Coproporphyrin I dihydrochloride
Overview
Description
Coproporphyrin I dihydrochloride is a compound belonging to the porphyrin group. It is a derivative of coproporphyrin I, which is a tetrapyrrole macrocycle with four propionic acid side chains. This compound is often used as a starting material for synthesizing monofunctional and phosphorescent metalloporphyrin labeling reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coproporphyrin I dihydrochloride can be synthesized through the reaction of 3,8,13,18-tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionic acid with hydrochloric acid. The reaction typically involves dissolving the porphyrin precursor in a suitable solvent, such as methanol or ethanol, and then adding hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can also be reduced to form reduced porphyrin derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its side chains are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized porphyrin derivatives.
Reduction: Reduced porphyrin derivatives.
Substitution: Substituted porphyrin derivatives with modified side chains.
Scientific Research Applications
Coproporphyrin I dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of coproporphyrin I dihydrochloride involves its interaction with various enzymes and proteins. It acts as a substrate for uroporphyrinogen decarboxylase, catalyzing the sequential decarboxylation of uroporphyrinogen to form coproporphyrinogen. This process is part of the heme biosynthetic pathway . The compound’s molecular targets include enzymes involved in porphyrin metabolism, and it participates in pathways related to heme synthesis .
Comparison with Similar Compounds
Protoporphyrin IX: Another porphyrin derivative used in similar applications.
Coproporphyrin III: A structural isomer of coproporphyrin I with different biological roles.
Mesoporphyrin IX: A related compound used in studies of heme metabolism.
Uniqueness: Coproporphyrin I dihydrochloride is unique due to its specific structure and the presence of four propionic acid side chains. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable starting material for synthesizing metalloporphyrin complexes .
Properties
IUPAC Name |
3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O8.2ClH/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29;;/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFMPEREASVDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40Cl2N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583469 | |
Record name | 3,3',3'',3'''-(3,8,13,18-Tetramethylporphyrin-2,7,12,17-tetrayl)tetrapropanoic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
727.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69477-27-6 | |
Record name | 3,3',3'',3'''-(3,8,13,18-Tetramethylporphyrin-2,7,12,17-tetrayl)tetrapropanoic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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